
Trisilver;dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisilver;dibromide, with the chemical formula Ag₃Br₂, is an inorganic compound composed of three silver atoms and two bromine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trisilver;dibromide can be synthesized through the reaction of silver nitrate (AgNO₃) with potassium bromide (KBr) in an aqueous solution. The reaction proceeds as follows:
3AgNO3+2KBr→Ag3Br2+2KNO3
The reaction is typically carried out at room temperature, and the resulting precipitate of this compound is filtered and washed to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the compound. The use of automated systems and controlled environments helps in maintaining consistency and quality during production .
Análisis De Reacciones Químicas
Types of Reactions
Trisilver;dibromide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silver bromide (AgBr) and silver oxide (Ag₂O).
Reduction: It can be reduced to elemental silver (Ag) and bromine gas (Br₂).
Substitution: This compound can participate in substitution reactions where bromine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrazine (N₂H₄) are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine (Cl₂) or iodine (I₂).
Major Products Formed
Oxidation: Silver bromide (AgBr) and silver oxide (Ag₂O).
Reduction: Elemental silver (Ag) and bromine gas (Br₂).
Substitution: Compounds with substituted halogens or functional groups.
Aplicaciones Científicas De Investigación
Trisilver;dibromide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other silver-based compounds and materials.
Biology: Investigated for its antimicrobial properties and potential use in medical devices and coatings.
Medicine: Explored for its potential in drug delivery systems and as an antimicrobial agent in wound dressings.
Industry: Utilized in the production of photographic materials and as a catalyst in various chemical reactions .
Mecanismo De Acción
The mechanism of action of trisilver;dibromide involves the release of silver ions (Ag⁺) and bromide ions (Br⁻) upon dissolution. These ions interact with cellular components, leading to the disruption of cellular processes and microbial cell death. The molecular targets include cell membranes, proteins, and nucleic acids, which are essential for microbial survival .
Comparación Con Compuestos Similares
Similar Compounds
Silver bromide (AgBr): A compound with similar antimicrobial properties but different stoichiometry.
Silver chloride (AgCl): Another silver halide with comparable applications in photography and antimicrobial coatings.
Silver iodide (AgI): Used in cloud seeding and as an antimicrobial agent .
Uniqueness
Trisilver;dibromide is unique due to its specific stoichiometry and the combination of three silver atoms with two bromine atoms.
Propiedades
Fórmula molecular |
Ag3Br2+ |
|---|---|
Peso molecular |
483.41 g/mol |
Nombre IUPAC |
trisilver;dibromide |
InChI |
InChI=1S/3Ag.2BrH/h;;;2*1H/q3*+1;;/p-2 |
Clave InChI |
CRUZTTBLQBLNAY-UHFFFAOYSA-L |
SMILES canónico |
[Br-].[Br-].[Ag+].[Ag+].[Ag+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Dimethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13749570.png)
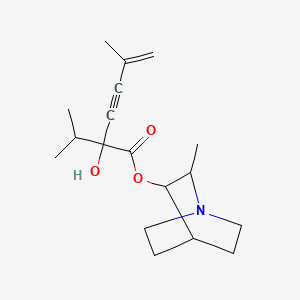
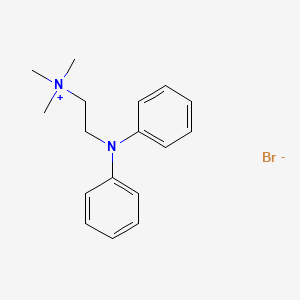
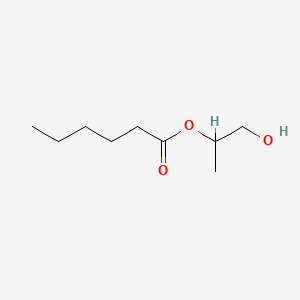
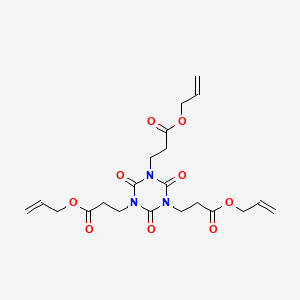
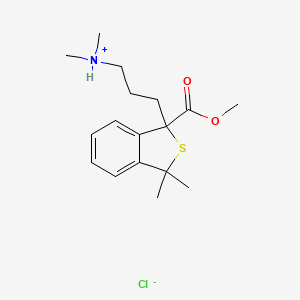


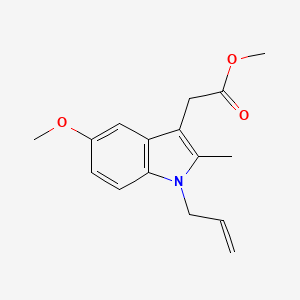
![Methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate](/img/structure/B13749627.png)
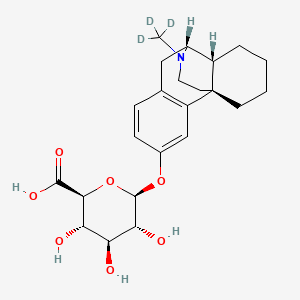
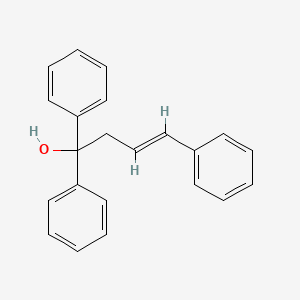
![Borate(1-), bis[1,2-benzenediolato(2-)-kappaO,kappaO']-, hydrogen, (T-4)-](/img/structure/B13749639.png)
![Naphth[2,1-d]oxazolium, 2-[(acetylphenylamino)ethenyl]-3-ethyl-, iodide](/img/structure/B13749642.png)
